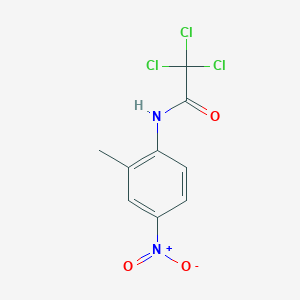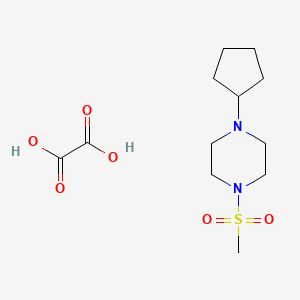
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(methylsulfonyl)piperazine oxalate (CMPX) is a chemical compound that has gained interest in scientific research due to its potential applications in medicine and biochemistry. CMPX is a piperazine derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antipsychotic effects. 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has also been shown to decrease the levels of certain pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of effects on different biological systems. However, there are also some limitations to using 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate. One area of interest is its potential use as a treatment for psychiatric disorders, such as schizophrenia and anxiety disorders. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these conditions. Another area of interest is its potential use as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases. Further research is needed to determine the molecular targets and pathways involved in its anti-inflammatory effects. Additionally, 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate could be used as a tool to study the role of dopamine and serotonin in the brain and to investigate the mechanisms underlying psychiatric disorders.
Méthodes De Synthèse
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate can be synthesized through a multi-step process involving the reaction of cyclopentylamine with methylsulfonyl chloride, followed by the reaction with piperazine and oxalic acid. The resulting compound is then purified through recrystallization to obtain 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate in its oxalate form.
Applications De Recherche Scientifique
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has been studied for its potential use as a drug candidate for various medical conditions. It has been found to have antipsychotic and anxiolytic effects in animal models, suggesting that it may be useful for treating psychiatric disorders. 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-cyclopentyl-4-methylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.C2H2O4/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNFIVSEJNOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

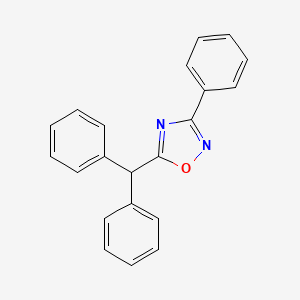
![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
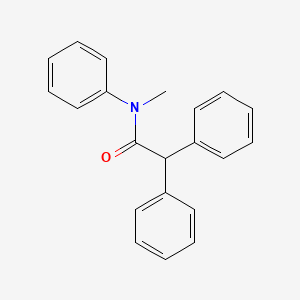

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)
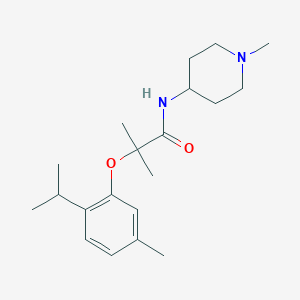

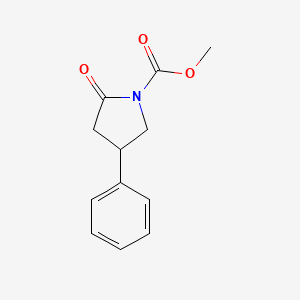
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
